3-Amino-7-bromo-2H-chromen-2-one
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Overview
Description
3-Amino-7-bromo-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820. They are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-bromo-2H-chromen-2-one typically involves the bromination of 3-amino-2H-chromen-2-one. One common method is the reaction of 3-amino-2H-chromen-2-one with bromine in an appropriate solvent under controlled conditions . The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are often applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-bromo-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives and other reduced forms.
Scientific Research Applications
3-Amino-7-bromo-2H-chromen-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as a precursor for the synthesis of various bioactive heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Amino-7-bromo-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . It may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2H-chromen-2-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Bromo-2H-chromen-2-one: Lacks the amino group, which may influence its chemical properties and applications.
3-Amino-7-hydroxy-2H-chromen-2-one:
Uniqueness
3-Amino-7-bromo-2H-chromen-2-one is unique due to the presence of both amino and bromo substituents on the coumarin core. This combination of functional groups enhances its reactivity and allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H6BrNO2 |
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Molecular Weight |
240.05 g/mol |
IUPAC Name |
3-amino-7-bromochromen-2-one |
InChI |
InChI=1S/C9H6BrNO2/c10-6-2-1-5-3-7(11)9(12)13-8(5)4-6/h1-4H,11H2 |
InChI Key |
FAMBBYHPCGKKOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=O)C(=C2)N |
Origin of Product |
United States |
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